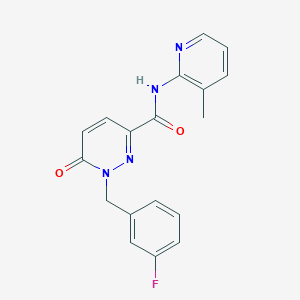

![molecular formula C17H16N10O B2796074 (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone CAS No. 1795476-50-4](/img/structure/B2796074.png)

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

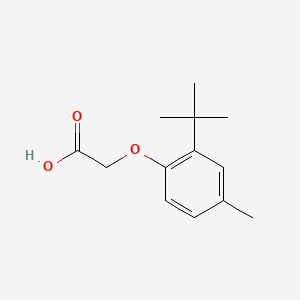

This compound is a complex organic molecule that contains several heterocyclic rings including a 1,2,4-triazole, a pyrimidine, and a 1,2,3-triazole. These types of compounds are often studied for their potential biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the preparation of the individual heterocyclic rings, followed by their coupling using suitable reactions. For example, 1,2,4-triazoles can be synthesized from thiosemicarbazides .Molecular Structure Analysis

The molecular structure of this compound would be confirmed using spectroscopic techniques such as NMR and MS .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms in the heterocyclic rings could enhance its ability to form hydrogen bonds, which could affect its solubility and stability .Aplicaciones Científicas De Investigación

Anticancer Properties

The synthesis and evaluation of novel 1,2,4-triazole derivatives have revealed promising anticancer potential. Specifically, compounds derived from this scaffold have been tested against various human cancer cell lines. For instance, derivatives like 7d , 7e , 10a , and 10d exhibited cytotoxic activity with an IC50 lower than 12 μM against the Hela cell line. Moreover, these compounds demonstrated selectivity, sparing normal cells while targeting cancerous ones .

Industrial Applications

1,2,4-Triazole derivatives find use in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors for copper alloys .

Antifungal Activity

Triazole analogs have been explored for their antifungal properties. Researchers synthesized various triazole derivatives containing alkynyl side chains and evaluated their efficacy against Cryptococcus and Candida species. These compounds showed promise as potential antifungal agents .

Nitrogen-Containing Heterocyclic Systems

Due to their high nitrogen content, heterocyclic systems like the 1,2,4-triazole ring have been extensively studied. These scaffolds form hydrogen bonds with different targets, leading to improved pharmacokinetics and pharmacological properties .

Inhibition of Aromatase Enzyme

Molecular docking studies have investigated the binding modes of 1,2,4-triazole derivatives within the binding pocket of aromatase enzyme. Understanding this interaction sheds light on their potential as aromatase inhibitors, which could be relevant in cancer therapy .

Antibacterial Activity

Certain 1,2,4-triazole compounds have demonstrated antibacterial properties. For example, derivatives like 72 and 73b–d exhibited potent inhibition against Staphylococcus aureus and Bacillus subtilis .

Mecanismo De Acción

Target of Action

It is known that similar 1,2,4-triazole derivatives have been studied for their anticancer properties . They are believed to interact with various cellular targets, leading to the inhibition of cancer cell proliferation .

Mode of Action

Similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that the compound may interact with its targets in a way that disrupts normal cell function and triggers programmed cell death .

Biochemical Pathways

Given its potential anticancer activity, it is likely that it impacts pathways related to cell growth and survival

Pharmacokinetics

Similar compounds have been shown to exhibit potent inhibitory activities against cancer cell lines, suggesting good bioavailability

Result of Action

The compound has been shown to exhibit potent inhibitory activities against cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM . This suggests that the compound is effective at inhibiting cancer cell proliferation at these concentrations .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2H-benzotriazol-5-yl-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N10O/c28-17(12-1-2-13-14(7-12)23-24-22-13)26-5-3-25(4-6-26)15-8-16(20-10-19-15)27-11-18-9-21-27/h1-2,7-11H,3-6H2,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLSONLNEYOLAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC5=NNN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N10O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-(2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2795991.png)

![6-Cyclopropyl-2-{[1-(isoquinoline-1-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2795998.png)

![Methyl 3-(2-(benzylthio)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2795999.png)

![N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2796000.png)

![5-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2796004.png)

![2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-(4-chlorobenzyl)oxime](/img/structure/B2796010.png)

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2796012.png)

![N-(4-phenylbutan-2-yl)-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/structure/B2796013.png)

![N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)-1-prop-2-enoylpyrrolidin-3-yl]acetamide](/img/structure/B2796014.png)